molecular formula C11H13FN2O2 B8461098 1-(2-Fluoro-5-nitrobenzyl)pyrrolidine

1-(2-Fluoro-5-nitrobenzyl)pyrrolidine

Cat. No. B8461098
M. Wt: 224.23 g/mol
InChI Key: DSVQTJPQOBZVBI-UHFFFAOYSA-N
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Patent
US08680095B2

Procedure details

To a solution of toluene-4-sulfonic acid 2-fluoro-5-nitro-benzyl ester (compound of step B of example 29) (0.696 g, 2.31 mmoles) in 1,4-dioxane (20 mL) was added TEA (0.32 mL, 2.31 mmoles) and pyrrolidine (0.19 mL, 2.31 mmoles). The reaction mixture was stirred for 24 h at room temperature, concentrated and purified by TLC (petroleum ether/AcOEt/NH4OH//8/2/0.2). The expected compound was obtained as a yellow oil (0.399 g, 77% yield). MALDI-TOF: m/z 225.1 [M+H]+. 1H NMR (300 MHz, CDCl3) δ8.38; (dd, J=6.2 Hz and 2.9 Hz, 1H), 8.15; (ddd, 4-CH, J=8.9 Hz, 2.9 Hz and 4.4 Hz, 1H), 7.17; (dd, J=8.9 Hz and 8.9 Hz, 1H), 3.76; (s, 2H), 2.5-2.6; (m, 4H), 1.8-1.9; (m, 4H). 13C NMR (75 MHz, CDCl3) δ127.0; (CH, d, J=6.4 Hz), 124.5; (CH, d, J=10.1 Hz), 116.2; (CH, d, J=24.9 Hz), 54.1; (CH2), 52.2; (CH2), 23.5; (CH2).
Name
toluene-4-sulfonic acid 2-fluoro-5-nitro-benzyl ester
Quantity
0.696 g
Type
reactant
Reaction Step One
Name
compound
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
TEA
Quantity
0.32 mL
Type
reactant
Reaction Step One
Quantity
0.19 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Yield
77%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:19]=[CH:18][C:17]([N+:20]([O-:22])=[O:21])=[CH:16][C:3]=1[CH2:4]OS(C1C=CC(C)=CC=1)(=O)=O.[NH:23]1[CH2:27][CH2:26][CH2:25][CH2:24]1>O1CCOCC1>[F:1][C:2]1[CH:19]=[CH:18][C:17]([N+:20]([O-:22])=[O:21])=[CH:16][C:3]=1[CH2:4][N:23]1[CH2:27][CH2:26][CH2:25][CH2:24]1

Inputs

Step One
Name
toluene-4-sulfonic acid 2-fluoro-5-nitro-benzyl ester
Quantity
0.696 g
Type
reactant
Smiles
FC1=C(COS(=O)(=O)C2=CC=C(C=C2)C)C=C(C=C1)[N+](=O)[O-]
Name
compound
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=C(COS(=O)(=O)C2=CC=C(C=C2)C)C=C(C=C1)[N+](=O)[O-]
Name
TEA
Quantity
0.32 mL
Type
reactant
Smiles
Name
Quantity
0.19 mL
Type
reactant
Smiles
N1CCCC1
Name
Quantity
20 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 24 h at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
purified by TLC (petroleum ether/AcOEt/NH4OH//8/2/0.2)

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
FC1=C(CN2CCCC2)C=C(C=C1)[N+](=O)[O-]
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 0.399 g
YIELD: PERCENTYIELD 77%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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